Aristolochic acid sodium salt
Description
Evolution of Scientific Understanding Pertaining to Aristolochic Acids
The scientific journey to understand aristolochic acids has been marked by a transition from initial investigations of their traditional uses to the discovery of their profound toxicity. For centuries, plants from the Aristolochia genus were utilized in various herbal remedies. wikipedia.orgkrcp-ksn.org However, the mid-20th century saw the beginning of systematic scientific inquiry into the chemical constituents of these plants. In 1953, researchers isolated aristolochic acids from several Aristolochia species and determined their concentrations. acs.org Subsequent work in the following years led to the elucidation of the chemical structures of several of these acids. acs.org
A pivotal moment in the scientific understanding of aristolochic acids came with the investigation into a mysterious kidney disease in the 1950s known as Balkan endemic nephropathy (BEN). wikipedia.org This slowly progressing condition was eventually linked to the consumption of aristolochic acid, possibly through the contamination of wheat flour with seeds from Aristolochia clematitis, a common weed in the Balkan region. wikipedia.orgacs.org
The 1990s brought another critical development with the emergence of "Chinese herbs nephropathy" (CHN). mdpi.comwikipedia.org In Belgium, a group of women developed rapid kidney failure after consuming a weight-loss supplement. wikipedia.org Investigations revealed that the supplement contained Aristolochia fangchi, which had been mistakenly substituted for another herb. nih.gov This incident led to the definitive identification of aristolochic acid as the causative agent for this specific type of kidney disease, which is now more accurately termed aristolochic acid nephropathy (AAN). mdpi.comnih.govunirioja.es
Further research solidified the link between aristolochic acid exposure and urothelial cancers. nih.gov The International Agency for Research on Cancer (IARC), a branch of the World Health Organization, classified aristolochic acids as Group 1 human carcinogens. nih.govplos.org This classification is based on sufficient evidence of carcinogenicity in humans, supported by mechanistic data demonstrating that aristolochic acids are the carcinogenic agents in the botanical products containing them. nih.gov The carcinogenic effects are thought to stem from the mutation of the TP53 tumor suppressor gene, a characteristic molecular signature of aristolochic acid-induced cancers. wikipedia.org
The evolution of scientific understanding has been a gradual process of connecting the dots between traditional herbal remedies, specific kidney pathologies, and the underlying molecular mechanisms of toxicity. This journey has transformed the perception of aristolochic acids from components of traditional medicine to potent nephrotoxins and carcinogens.
Global Research Trends and Milestones in Aristolochic Acid Studies
Research into aristolochic acids has evolved through distinct phases, reflecting the growing awareness of their health risks. A bibliometric analysis of research articles published between 1957 and 2017 identified three main stages in the history of aristolochic acid research. nih.govnih.govplos.org
Phase I (1957–1981): The Foundational Stage. This initial period was characterized by the isolation and structural elucidation of aristolochic acids. nih.govplos.org Research was primarily focused on the basic chemistry and pharmacology of these compounds. Early studies also noted their potential anti-tumor properties, although these investigations were later overshadowed by toxicity concerns. plos.orgaacrjournals.org
Phase II (1982–1999): The Rise of Toxicity Concerns. This phase saw a slight increase in the number of publications and a shift in research focus. plos.org The key event during this period was the identification of aristolochic acid as the cause of "Chinese herbs nephropathy" in the early 1990s. wikipedia.orgnih.gov This discovery spurred a wave of research into the nephrotoxic effects of these compounds.
Phase III (2000–2017): Explosive Growth and Mechanistic Insights. The number of research articles on aristolochic acids grew exponentially during this period. plos.org Research delved deeper into the molecular mechanisms of aristolochic acid-induced nephropathy and carcinogenesis. plos.org Significant milestones included the classification of aristolochic acids as human carcinogens by the IARC and the identification of a unique mutational signature in cancers associated with aristolochic acid exposure. nih.govplos.orgwikipedia.org
Geographically, research on aristolochic acids has been a global effort, with significant contributions from countries in Asia, Europe, and North America. researchgate.net The prevalence of traditional medicine use in many Asian countries has made this region a focal point for research and public health interventions. nih.govnih.gov
Below is a table summarizing key milestones in aristolochic acid research:
| Year(s) | Milestone | Significance |
| 1950s | Characterization of Balkan endemic nephropathy (BEN). wikipedia.org | First identification of a widespread kidney disease later linked to aristolochic acid. wikipedia.org |
| 1953 | Isolation and concentration determination of aristolochic acids. acs.org | Foundational chemical research on the compounds. acs.org |
| Early 1990s | Identification of "Chinese herbs nephropathy" (CHN) in Belgium. wikipedia.orgnih.gov | Directly linked aristolochic acid consumption from herbal supplements to rapid kidney failure. wikipedia.orgnih.gov |
| 2000 | IARC classifies herbal remedies containing Aristolochia as carcinogenic to humans. nih.gov | Formal recognition of the cancer risk associated with these plants. nih.gov |
| 2001 | U.S. FDA issues warnings about botanical products containing aristolochic acid. nih.govplos.org | Regulatory action to protect public health. nih.govplos.org |
| 2007 | Scientific consensus grows, favoring aristolochic acid as the cause of Balkan endemic nephropathy. nih.govplos.org | Solidified the link between environmental exposure and a long-standing mysterious illness. nih.govplos.org |
| 2008 | IARC classifies aristolochic acids themselves as carcinogenic to humans. nih.gov | Strengthened the evidence of their carcinogenicity. nih.gov |
| 2012 | IARC categorizes Aristolochic Acid I, Aristolochic Acid II, and aristolactam as proven group 1 human carcinogens. nih.govplos.org | Further specified the carcinogenic components. nih.govplos.org |
| 2013 | Identification of a specific mutational signature in urothelial cancers linked to aristolochic acid. wikipedia.org | Provided a powerful tool for diagnosing and understanding aristolochic acid-related cancers. wikipedia.org |
| 2017 | A study in Science Translational Medicine links aristolochic acids to liver cancer in Asia. nih.govplos.org | Expanded the known cancer risks associated with aristolochic acid exposure. nih.govplos.org |
The global research effort has been instrumental in uncovering the dangers of aristolochic acids and informing regulatory policies worldwide. Despite this progress, ongoing research continues to explore the full extent of their health impacts and to develop strategies for prevention and treatment of associated diseases. krcp-ksn.orgwho.int
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H10NNaO7 |
|---|---|
Molecular Weight |
363.25 g/mol |
IUPAC Name |
sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
BQVOPWJSBBMGBR-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Ii. Structural Chemistry and Derivative Studies of Aristolochic Acids
Fundamental Structural Features of Aristolochic Acid Sodium Salt
This compound is the sodium salt of aristolochic acid I. scbt.com Aristolochic acids are a class of nitrophenanthrene carboxylic acids. nih.gov The core structure of aristolochic acid I, and by extension its sodium salt, is a phenanthrene (B1679779) ring system. nih.gov Specifically, it is a phenanthrene-1-carboxylic acid substituted with a methylenedioxy group at the 3,4-positions, a methoxy (B1213986) group at the 8-position, and a nitro group at the 10-position. nih.gov The molecular formula for aristolochic acid I is C17H11NO7, and for its sodium salt, it is C17H10NNaO7. scbt.comnih.gov The presence of the nitro group is a key feature, and its reduction is a critical step in the metabolic activation that leads to the formation of DNA adducts. scbt.com
The aristolochic acid family includes several structurally related compounds, with aristolochic acid I and aristolochic acid II being the most prominent. nih.gov The primary structural difference between these two is the presence of an O-methoxy group at the 8-position in aristolochic acid I, which is absent in aristolochic acid II. nih.gov This seemingly minor difference has significant implications for their biological activity. nih.gov
Table 1: Key Structural Features of Aristolochic Acid I
| Feature | Description |
| Core Structure | Phenanthrene |
| Functional Groups | Carboxylic acid at position 5 |
| Methylenedioxy group at positions 3,4 | |
| Methoxy group at position 8 | |
| Nitro group at position 10 | |
| Molecular Formula | C17H11NO7 |
| IUPAC Name | 8-methoxy-6-nitronaphtho[2,1-g] nih.govrsc.orgbenzodioxole-5-carboxylic acid nih.gov |
Characterization of Aristolochic Acid Analogues and Related Metabolites for Research
Research into the biological activities of aristolochic acids has necessitated the characterization of a wide array of analogues and metabolites. These compounds, collectively known as aristolochic acid analogues (AAAs), include aristolactams and 4,5-dioxoaporphines. rsc.orgmdpi.com A 2021 computational analysis identified a chemical space of 238 naturally occurring AAAs. nih.govmdpi.com
Metabolites of aristolochic acids are formed through various enzymatic processes in the body. A key metabolic pathway involves the reduction of the nitro group of aristolochic acids to form N-hydroxylaristolactams. oup.com These can be further metabolized to aristolactams. nih.govmdpi.com For instance, aristolochic acid I is metabolized to aristolactam I. acs.org These aristolactams can be bio-activated by enzymes, leading to the formation of reactive intermediates that can bind to DNA. nih.govmdpi.com
Several analytical techniques are employed to identify and quantify these analogues and metabolites in various samples, including plant materials and biological fluids. jfda-online.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as UHPLC-Q/TOF-MS and UHPLC-QqQ-MS, are powerful tools for this purpose. researchgate.net These methods allow for the separation and identification of different AAAs based on their retention times and mass-to-charge ratios. jfda-online.comresearchgate.net For example, a study using UHPLC-Q/TOF-MS successfully identified 10 different AAAs, including 5 aristolochic acids and 5 aristolactams, in different parts of the Aristolochia contorta fruit. researchgate.net
The synthesis of aristolochic acid analogues and their metabolites is also crucial for research purposes. acs.org Total synthesis approaches, such as those utilizing the Suzuki-Miyaura coupling reaction, have been developed to produce various AAs and their metabolites in sufficient quantities for detailed biological studies. acs.orgnih.gov
Table 2: Examples of Aristolochic Acid Analogues and Metabolites
| Compound Name | Compound Type | Brief Description |
| Aristolochic Acid II | Analogue | Lacks the 8-methoxy group present in Aristolochic Acid I. nih.gov |
| Aristolochic Acid IVa | Analogue | Another naturally occurring analogue. ijbs.com |
| Aristolactam I | Metabolite/Analogue | A major metabolite of Aristolochic Acid I. acs.org |
| Aristolactam BI | Analogue | A widespread aristolactam found in Aristolochia species. acs.org |
| 4,5-Dioxoaporphines | Analogue | A class of compounds structurally related to aristolochic acids. rsc.org |
| N-hydroxyaristolactams | Metabolite | Intermediate metabolite formed by nitroreduction of aristolochic acids. oup.com |
Stereochemical Considerations in the Chemical Biology of Aristolochic Acids
The stereochemistry of aristolochic acid derivatives and their interactions with biological macromolecules like DNA is a critical aspect of their chemical biology. While aristolochic acids themselves are generally considered as planar aromatic molecules, the formation of DNA adducts introduces stereochemical complexity.
Metabolic activation of aristolochic acids leads to the formation of a reactive cyclic aristolactam-nitrenium ion. ijbs.com This electrophilic intermediate can then form covalent bonds with the exocyclic amino groups of purine (B94841) bases in DNA, primarily adenine (B156593) and guanine. oup.com The resulting adducts, such as AL-N⁶-dA (adenine adduct) and AL-N²-dG (guanine adduct), have distinct three-dimensional structures. oup.com
The conformation of these adducts within the DNA double helix is a key determinant of their biological consequences. Studies have shown that the stereochemical and structural features of these adducts influence their recognition and processing by DNA repair machinery. oup.com For example, the linkage between the aristolactam moiety and the purine base can affect the stability of the adduct and its susceptibility to repair. oup.com
Furthermore, the absolute configuration of certain aristolochic acid analogues can be determined using techniques like circular dichroism. For instance, the absolute configuration at the C-4' position of several sesquiterpene esters of aristolochic acid was determined to be R through such studies. acs.org These stereochemical details are vital for understanding the structure-activity relationships of this diverse class of compounds.
Iii. Synthetic Methodologies and Derivatization Strategies for Aristolochic Acids
Total Synthesis Approaches to Aristolochic Acids
The total synthesis of aristolochic acids (AAs) and their metabolites has been achieved through versatile and efficient strategies, most notably employing the Suzuki-Miyaura coupling reaction. This approach allows for the convergent assembly of the complex phenanthrene (B1679779) core structure characteristic of these compounds.
A key element of this synthetic strategy is the preparation of a common precursor for the "A" ring of the aristolochic acid molecule. This precursor is the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol. The synthesis of this crucial intermediate is accomplished in several steps, starting from lithiation of the initial material followed by quenching with dimethylformamide.
The core of the total synthesis involves the Suzuki-Miyaura coupling of this iodinated "A" ring precursor with various benzaldehyde (B42025) 2-boronates, which constitute the "C" ring. This palladium-catalyzed cross-coupling reaction is cleverly designed to be accompanied by an in-situ aldol (B89426) condensation and elimination sequence, which directly forms the central phenanthrene ring system. The reaction typically proceeds smoothly in aqueous dioxane at elevated temperatures.
Following the successful construction of the phenanthrene framework, the final steps involve deprotection of the benzyl (B1604629) alcohol and two subsequent oxidation steps to furnish the desired phenanthrene nitrocarboxylic acids. This synthetic sequence has proven to be highly effective for producing not only the major naturally occurring aristolochic acids I and II but also other analogues like AAs III and IV. The versatility of this method lies in the ability to modify the boronate coupling partner to generate a wide array of aristolochic acid derivatives.
Table 1: Key Steps in the Total Synthesis of Aristolochic Acids via Suzuki-Miyaura Coupling
| Step | Description | Key Reagents/Conditions | Purpose |
| 1 | Preparation of Ring-A Precursor | Butyl lithium, Iodine | Synthesis of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol derivative. |
| 2 | Suzuki-Miyaura Coupling / Aldol Condensation | Benzaldehyde 2-boronates, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Cs2CO3) | Formation of the phenanthrene core. |
| 3 | Oxidation of Benzyl Alcohol | MnO2 or CrO3 | Conversion of the alcohol to an aldehyde. |
| 4 | Oxidation of Aldehyde | Sodium chlorite (B76162) (NaClO2) | Formation of the final carboxylic acid group. |
Semi-Synthetic Routes and Structural Modifications of Aristolochic Acid Sodium Salt
Semi-synthetic approaches, starting from aristolochic acids isolated from natural sources, provide a direct route to specific derivatives for biological testing. These modifications are crucial for understanding which parts of the molecule are essential for its activity.
One significant structural modification involves the carboxylic acid group. Research has shown that the conversion of aristolochic acid I (AA-I) into its methyl ester derivative (AA-I methyl ester) leads to a complete loss of its antibacterial activity. This finding suggests that the presence of the free carboxylic acid functional group is essential for this particular biological effect, highlighting its role in molecular interactions with biological targets. The sodium salt form, being an ionized version of the carboxylic acid, retains this crucial feature.
Preparation of Labeled Aristolochic Acid Probes for Mechanistic Studies
To investigate the molecular mechanisms of aristolochic acid toxicity and identify their cellular binding partners, researchers have designed and synthesized various labeled probes. These probes are aristolochic acid molecules that have been chemically modified to include a reporter tag, such as a fluorescent group or a "clickable" chemical handle for subsequent detection or isolation.
One strategy involves introducing a linker molecule at a specific position on the aristolochic acid scaffold that does not significantly interfere with its biological activity. For example, AA I and AA II have been synthesized with an aminopropyloxy group at the 6-position. This amino group serves as an attachment point for fluorescent dyes or other biological markers, creating probes to visualize the distribution of the compounds within cells or tissues.
Another powerful approach is the use of Activity-Based Protein Profiling (ABPP). For this purpose, aristolochic acid probes have been synthesized with a clickable alkyne tag. In one study, two probes, AP1 and AP2, were created by reacting aristolochic acids with propargyl bromide in the presence of potassium carbonate. These alkyne-tagged probes can enter cells and bind to their protein targets. Subsequently, a reporter tag (like a fluorescent dye or biotin) with a complementary azide (B81097) group can be "clicked" onto the alkyne using copper-catalyzed azide-alkyne cycloaddition chemistry. This allows for the identification and isolation of the proteins that aristolochic acid interacts with, providing direct insight into its mechanism of action.
Derivatization for Analytical Standards and Structure-Activity Relationship Investigations
Chemical derivatization of aristolochic acids plays a critical role in two key areas: enhancing analytical detection and systematically probing structure-activity relationships (SAR).
For analytical purposes, derivatization can be used to improve the sensitivity and selectivity of detection methods. A novel pre-column derivatization method for high-performance liquid chromatography (HPLC) has been developed that dramatically increases detection sensitivity. In this method, the nitro group on
Iv. Biosynthesis and Natural Occurrence of Aristolochic Acids
Elucidation of Biosynthetic Pathways of Aristolochic Acids (e.g., from Tyrosine, DOPA)
The biosynthesis of aristolochic acids has been a topic of considerable interest due to their unique chemical structure, which includes both an aryl carboxylic acid and an aryl nitro group—features that are uncommon in natural products. wikipedia.org Early research suggested a biogenetic link to aporphine (B1220529) alkaloids, which are also found in Aristolochia species. researchgate.netcdnsciencepub.com
Feeding studies using radiolabeled compounds in Aristolochia sipho have been instrumental in elucidating the biosynthetic pathway. wikipedia.orgresearchgate.net These studies have shown that tyrosine, L-3,4-dihydroxyphenylalanine (L-DOPA), and dopamine (B1211576) are specific precursors to aristolochic acid I. wikipedia.orgresearchgate.netcdnsciencepub.comresearchgate.net The amino acid tyrosine is a fundamental building block, supplying the C6-C2 units that form the skeleton of related alkaloids like norlaudanosoline. cdnsciencepub.com Tyrosine is metabolized to L-DOPA, which is then converted to dopamine. wikipedia.org
A key finding from these experiments was that the nitro group of aristolochic acid I is derived from the amino group of tyrosine. wikipedia.orgresearchgate.netcdnsciencepub.com This was confirmed through experiments with doubly labeled [3-¹⁴C, ¹⁵N]-tyrosine. wikipedia.org The pathway proceeds through the formation of benzylisoquinoline precursors, such as norlaudanosoline, which are known to be derived from tyrosine. researchgate.netcdnsciencepub.com The condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, yields (S)-norcoclaurine, a crucial first step in the biosynthesis of many benzylisoquinoline alkaloids. nih.gov
Further studies involving labeled hypothetical precursors in Aristolochia bracteata confirmed the involvement of aporphine intermediates in the pathway from norlaudanosoline to aristolochic acid I. wikipedia.org These experiments supported a sequence involving the oxidative cleavage of the B ring of an aporphine alkaloid structure to yield the characteristic nitro-substituted phenanthrene (B1679779) carboxylic acid of aristolochic acids. wikipedia.orgcdnsciencepub.com
Enzymatic Steps and Precursors Involved in Aristolochic Acid Formation
The biosynthesis of aristolochic acids involves a series of enzymatic reactions that transform simple precursors into the final complex molecules. The pathway is thought to begin with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. nih.gov
From (S)-norcoclaurine, a series of enzymatic steps, including methylation and hydroxylation, lead to the formation of the critical branch point intermediate (S)-reticuline. nih.gov While the complete enzymatic cascade for aristolochic acid is still under investigation, it is hypothesized to involve several key enzyme families. oup.com A cytochrome P450 enzyme, CYP80G2, has been suggested to play a role in the C-C phenol (B47542) coupling of benzyltetrahydroisoquinolines, a key transformation in the formation of aporphine intermediates. wikipedia.org
The proposed pathway from norlaudanosoline involves several intermediates, including orientaline, orientalinone, and orientalinol, leading to the aporphine prestephanine. wikipedia.orgcdnsciencepub.com Prestephanine is then converted to stephanine, which undergoes an unusual oxidative cleavage of its B ring to form aristolochic acid I. wikipedia.org
Recent transcriptomic and genomic analyses of Asarum heterotropoides and Aristolochia contorta have aimed to identify the specific genes and enzymes involved in this pathway. nih.govoup.comnih.gov These studies have proposed candidate genes for various steps, including those encoding for O-methyltransferases, which are involved in modifying the alkaloid precursors. oup.com However, the precise enzymes responsible for the later, more specific steps in aristolochic acid biosynthesis remain to be fully characterized. oup.comnih.gov
Factors Influencing Aristolochic Acid Content in Plant Matrices
The concentration of aristolochic acids in plants is not static and can be influenced by a variety of factors, including the plant's age, the specific organ, the season, and environmental conditions.
Plant Age and Organ: Studies on Aristolochia contorta have shown that the concentration of aristolochic acids 1 and 2 in the leaves and stems is highest in the first year of growth and decreases significantly with age. researchgate.netfrontiersin.org In contrast, the concentration in the roots tends to be higher than in the leaves or stems and increases in September compared to other times. researchgate.netfrontiersin.org
Seasonal Variation: Seasonal changes also affect aristolochic acid levels. In Aristolochia chilensis, the concentration of aristolochic acid I in the leaves was found to decrease linearly during the spring (October to December), while the concentration of its demethylated derivative, aristolochic acid Ia, increased. nih.gov This suggests enzymatic conversion between different forms of aristolochic acids throughout the season. nih.gov
Environmental Factors: Environmental conditions such as soil pH and carbon dioxide levels can also play a role. The uptake of aristolochic acids by food crops from contaminated soil has been shown to be dependent on soil pH, with more acidic environments potentially leading to higher uptake. mit.edu
A study on Aristolochia contorta grown under elevated CO2 levels found that younger plants (1- and 2-year-olds) exhibited increased concentrations of aristolochic acids in their aboveground tissues. nih.gov This suggests that future climate conditions could alter the chemical defense strategies of these plants. nih.gov Furthermore, the decay of Aristolochia plants can release aristolochic acids into the soil, where they can persist and be taken up by other plants, including agricultural crops. mit.edumdpi.com
Table of Compounds Mentioned
V. Advanced Analytical Methodologies for Aristolochic Acid Detection and Quantification
Chromatographic Techniques (HPLC, UPLC, GC) for Aristolochic Acid Analysis
Chromatographic methods are the cornerstone for the separation and quantification of aristolochic acids (AAs). High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely employed techniques due to their high resolution and efficiency in separating structurally similar AA analogues. nih.govsemanticscholar.org Gas chromatography (GC) has also been explored, often requiring derivatization of the AAs to increase their volatility. researchgate.net
The development of robust analytical methods is essential for accurately determining AA levels in various samples, including botanical materials, dietary supplements, and biological fluids. oup.comnih.gov Method validation ensures the reliability of the results and typically involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
For instance, an HPLC method for analyzing aristolochic acid in different species of the Aristolochiaceae family demonstrated good linearity in the concentration range of 0.4–2.0 μ g/spot . researchgate.net The LOD and LOQ for this method were reported to be 62.841 ng/spot and 209.47 ng/spot, respectively. researchgate.net Another study developed a rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for determining AA I and AA II in herbal products and biological fluids, with a determination time of less than 10 minutes. nih.gov The accuracy of this method, tested by spiking rat serum with known concentrations of AAs, showed recoveries ranging from 76.5% to 92.9%. nih.gov
The choice of extraction method is also a critical step in method development. Techniques such as solid-phase extraction (SPE) are often employed to clean up and concentrate AAs from complex matrices before chromatographic analysis. researchgate.netnih.gov
Table 1: Comparison of HPLC and UPLC Method Parameters for Aristolochic Acid Analysis
| Parameter | HPLC Method researchgate.net | UPLC-MS/MS Method nih.gov | HPLC-UV Method oup.com |
| Linearity Range | 0.4–2.0 μ g/spot | Not specified | Approx. 2 to 32 μg/g |
| Limit of Detection (LOD) | 62.841 ng/spot | 0.14 ng/mL (AA I), 0.26 ng/mL (AA II) | Not specified |
| Limit of Quantification (LOQ) | 209.47 ng/spot | Not specified | Not specified |
| Accuracy (Recovery) | Not specified | 76.5–92.9% in rat serum | 100–104% in botanicals |
| Precision (RSD) | Not specified | < 5.74% | 2.44–8.26% |
| Matrix | Aristolochia indica, Apama siliquosa | Herbal products, biological fluids | Botanical species, dietary supplements |
This table is generated based on the provided text and may not be exhaustive.
To enhance the specificity and confidence in identification, HPLC and UPLC systems are often coupled with photodiode array (PDA) or diode array detectors (DAD). nih.govwiley.com LC-DAD allows for the acquisition of UV-Vis spectra of the eluting peaks, which can be compared to the spectra of known standards for confirmation. This is particularly useful for distinguishing between different AA analogues that may have similar retention times. ingentaconnect.comdntb.gov.ua
One study utilized an LC/DAD-UV/MS method for the rapid detection of aristolochic acid in plant preparations. wiley.com Another developed an HPLC-DAD method for identifying and quantifying AAs in Aristolochia chilensis, where the UV-Vis spectra for each detected acid were included in the analysis. nih.gov
Mass Spectrometry Approaches (LC-MS/MS, HRMS) for Aristolochic Acid Profiling
Mass spectrometry (MS) coupled with liquid chromatography is a powerful tool for the analysis of aristolochic acids, offering unparalleled sensitivity and selectivity. jfda-online.com Techniques like tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are instrumental in both quantifying known AAs and identifying novel analogues. nih.govijbs.com
Electrospray ionization (ESI) is a commonly used ionization technique for AAs, often in the positive ion mode. nih.govresearchgate.net The choice of mobile phase additives, such as ammonium (B1175870) acetate (B1210297), can significantly enhance the formation of specific precursor ions, like the [M+NH4]+ adduct, which is often selected for MS/MS analysis. researchgate.netjfda-online.com
The fragmentation patterns of AAs in MS/MS provide valuable structural information. For instance, the collision-induced dissociation (CID) of the [M+NH4]+ precursor ion of AA-I (m/z 359) and AA-II (m/z 329) leads to characteristic product ions that can be used for their specific detection and quantification. jfda-online.com A common fragmentation pathway involves the loss of ammonia (B1221849) and carbon dioxide, resulting in product ions at m/z 298 for AA-I and m/z 268 for AA-II. jfda-online.com The analysis of these fragmentation rules allows for the characterization of a wide range of AA analogues in different plant species. nih.gov
Table 2: Common Precursor and Product Ions in LC-MS/MS Analysis of Aristolochic Acids I & II
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Aristolochic Acid I | 359 ([M+NH4]+) | 298 ([(M+NH4)-NH3-CO2]+) | jfda-online.com |
| Aristolochic Acid II | 329 ([M+NH4]+) | 268 ([(M+NH4)-NH3-CO2]+) | jfda-online.com |
This table is generated based on the provided text and may not be exhaustive.
Isotope dilution mass spectrometry is considered a gold standard for highly accurate and precise quantification. researchgate.net This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. By measuring the ratio of the native analyte to the labeled standard, precise quantification can be achieved, compensating for variations in sample preparation and instrument response.
This technique has been successfully applied to quantify AA-DNA adducts in biological samples, providing crucial insights into the mechanisms of AA-induced toxicity. researchgate.netuni-konstanz.de It has also been used to develop and validate sensitive and selective LC-MS/MS methods for the quantification of biomarkers of AA exposure, such as N6-formyl-lysine. acs.orgnih.gov
Spectroscopic Methods (NMR, UV-Vis, IR) in Aristolochic Acid Characterization
Spectroscopic techniques play a vital role in the structural elucidation and characterization of aristolochic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is a powerful tool for the unambiguous structure determination of AAs. nih.govcolab.ws It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govingentaconnect.com Two-dimensional NMR techniques, such as HSQC, HMBC, and COSY, are used to establish the connectivity between different atoms, further aiding in structural elucidation. dntb.gov.ua
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is routinely used for the detection and quantification of AAs, often in conjunction with HPLC. nih.govmdpi.com Aristolochic acids exhibit characteristic UV absorption maxima due to their phenanthrene (B1679779) chromophore. For example, aristolochic acid I has been reported to have absorption maxima around 250 nm, 320 nm, and 390 nm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the AA molecule. ingentaconnect.comsqu.edu.om Characteristic IR absorption bands for AAs include those corresponding to the carboxylic acid carbonyl group (C=O), the nitro group (NO2), and aromatic C-H bonds. ingentaconnect.comsqu.edu.om
Table 3: Spectroscopic Data for Characterization of Aristolochic Acids
| Spectroscopic Technique | Characteristic Features | Reference |
| NMR (1H) | Signals for aromatic protons, methoxy (B1213986) groups, and methylenedioxy protons. | nih.govingentaconnect.com |
| NMR (13C) | Signals for carbonyl carbon, aromatic carbons, and methoxy/methylenedioxy carbons. | dntb.gov.ua |
| UV-Vis | Absorption maxima typically around 250, 320, and 390 nm. | nih.govsqu.edu.om |
| IR | Absorption bands for C=O (carbonyl), NO2 (nitro), and aromatic C-H groups. | ingentaconnect.comsqu.edu.om |
This table is generated based on the provided text and may not be exhaustive.
Immunoanalytical Techniques for Aristolochic Acid Detection
Immunoanalytical techniques, which utilize the specific binding between an antibody and an antigen, offer rapid, sensitive, and high-throughput screening of aristolochic acids. These methods are particularly valuable for analyzing large numbers of samples in food safety and environmental monitoring. Key immunoanalytical approaches include the Enzyme-Linked Immunosorbent Assay (ELISA) and various biosensor formats.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely adopted plate-based assay for quantifying aristolochic acids. The development of these assays relies on producing antibodies that can specifically recognize AAs. Both polyclonal and monoclonal antibodies have been successfully generated for this purpose. acs.org
Polyclonal Antibodies: Researchers have produced polyclonal antibodies by immunizing rabbits with aristolochic acid conjugated to carrier proteins like ovalbumin (OVA) or keyhole limpet hemocyanin (KLH). acs.org Competitive indirect ELISA (ciELISA) formats using these antibodies have demonstrated high sensitivity, with 50% inhibition concentration (IC50) values of 1.2 ng/mL for an AA mixture, 0.7 ng/mL for aristolochic acid I (AA-I), and 18 ng/mL for aristolochic acid II (AA-II). acs.org
Monoclonal Antibodies (mAbs): For higher specificity and consistency, monoclonal antibodies are preferred. A highly specific and sensitive mAb (designated 2A8) was developed, leading to an indirect competitive ELISA (ic-ELISA) with an IC50 of 5.02 ng/mL for AA-I. tandfonline.comtandfonline.com Another study developed a broad-specificity mAb (5H5) that showed high and uniform affinity for several AA analogues, with IC50 values of 0.03 ng/mL for AAA, 0.06 ng/mL for AAB, 0.05 ng/mL for AAC, and 0.03 ng/mL for AAD. nih.gov
Assay Formats: Besides traditional ELISA, other formats like chemiluminescent immunoassays (CLEIA) have been developed, showing an IC50 value of 1.8 ng/mL and a limit of detection (LOD) of 0.4 ng/mL for AA-I. nih.gov
Immunochromatographic and Biosensor-Based Techniques
To meet the need for on-site and rapid testing, immuno-based strip tests and biosensors have been engineered.
Immunochromatographic Assay (ICA): A lateral-flow ICA strip based on the 2A8 monoclonal antibody allows for the rapid, visual detection of AA-I in herbal samples within 5 minutes. tandfonline.comtandfonline.com This strip has a visual limit of detection of 0.25 µg/g and a cut-off limit of 0.5 µg/g, making it suitable for mass screening. tandfonline.comtandfonline.com
Piezoelectric Immunosensors: An innovative approach involves a piezoelectric immunosensor with a recognition layer made of magnetic carbon nanocomposites. bohrium.comresearchgate.net These sensors have achieved detection limits as low as 10 ng/mL for AA, offering a highly sensitive and selective detection method. bohrium.comresearchgate.net
PCR-Lateral Flow Immunochromatographic Assay (PCR-LFA): An indirect detection method, PCR-LFA, was developed to identify the presence of Aristolochia plant species by targeting a specific nucleotide signature. nih.gov This serves as a screening tool to identify products at risk of containing aristolochic acids. nih.gov
The table below summarizes the performance of various immunoanalytical techniques for aristolochic acid detection.
| Technique | Antibody Type | Target Analyte(s) | IC50 / Detection Limit | Matrix | Reference |
|---|---|---|---|---|---|
| Competitive Indirect ELISA (ciELISA) | Polyclonal | AA-I / AA-II | IC50: 0.7 ng/mL (AA-I), 18 ng/mL (AA-II) | Herbal Medicine | acs.org |
| Indirect Competitive ELISA (ic-ELISA) | Monoclonal (2A8) | AA-I | IC50: 5.02 ng/mL | Herbs | tandfonline.comtandfonline.com |
| Immunochromatographic Strip (ICA) | Monoclonal (2A8) | AA-I | LOD: 0.25 µg/g | Herbs | tandfonline.comtandfonline.com |
| Broad-Specificity ELISA | Monoclonal (5H5) | AAs (A, B, C, D) | LOD: 0.04-0.11 µg/kg | Flour, Soil | nih.gov |
| Chemiluminescent Immunoassay (CLEIA) | Monoclonal | AA-I | LOD: 0.4 ng/mL | Food Products | nih.gov |
| Piezoelectric Immunosensor | - | AA | LOD: 10 ng/mL | Dietary Supplements | bohrium.comresearchgate.net |
Sample Preparation Strategies for Complex Biological and Environmental Matrices
The accurate quantification of aristolochic acid sodium salt and related compounds is highly dependent on the efficiency of the sample preparation process. The goal is to extract the target analytes from complex matrices such as plant tissues, soil, and biological fluids, while removing interfering substances that could compromise the analytical results.
Common extraction techniques include:
Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of AAs from solid samples. It has been effectively used for plant and vegetable samples with extraction solvents like methanol/water/formic acid (80:18:2; v/v/v). mdpi.com
Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their relative solubilities in two different immiscible liquids. It has been evaluated for biological samples, using solvents such as ethyl acetate and chloroform. d-nb.info
Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique that separates components of a mixture according to their physical and chemical properties. It is frequently employed after an initial extraction step to enrich AAs and remove impurities from herbal, soil, and grain samples. acs.orgnih.gov
Electromembrane Extraction (EME): A more recent and specialized technique, EME uses an electrical field to drive charged analytes from a sample solution through a supported liquid membrane into a clean acceptor solution. mdpi.com This method has been successfully applied to extract AAs from urine and whole blood, with a linear range of 10–1000 ng/mL and detection limits around 2.7–2.9 ng/mL. mdpi.comnih.gov
For certain analytical methods, a chemical derivatization step is included in the sample preparation. For instance, to enhance detection by HPLC with fluorescence detection (HPLC-FLD), non-fluorescent AAs are often reduced to fluorescent aristolactams using zinc powder and an acid (Zn/H+). acs.orgnih.gov
The following table outlines various sample preparation strategies for different matrices.
| Matrix | Extraction/Cleanup Method | Key Details | Reference |
|---|---|---|---|
| Soil, Corn, Wheat | Ultrasound-Assisted Extraction + SPE | Solvent: Methanol/water/acetic acid. Includes Zn/H+ reduction to fluorescent aristolactams. | acs.orgnih.gov |
| Vegetables (Lettuce, Celery) | Ultrasonic Extraction | Solvent: Methanol/water/formic acid. Followed by centrifugation and filtration. | mdpi.com |
| Rat Plasma | Protein Precipitation / LLE | Compared protein precipitation (methanol/acetonitrile) with LLE (ethyl acetate/chloroform). | d-nb.info |
| Urine | Electromembrane Extraction (EME) | Provides high purification with LODs of 2.7 ng/mL (AAI) and 2.9 ng/mL (AAII). | mdpi.com |
| Human FFPE Tissues | Enzymatic Digestion + Protein Precipitation | For analysis of dA-AAI (DNA adducts); involves DNA isolation and enzymatic digestion. | biorxiv.orgbiorxiv.org |
Quality Assurance and Quality Control in Aristolochic Acid Analytical Research
Ensuring the reliability, accuracy, and comparability of data is paramount in the analysis of aristolochic acids, given the significant health implications. A robust Quality Assurance (QA) and Quality Control (QC) framework is essential for any laboratory conducting such tests. nih.gov This framework is built upon three core components: comprehensive method validation, the use of certified reference materials, and participation in inter-laboratory studies.
Method Validation
Before an analytical method is used for routine analysis, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. Calibration curves for AA analysis typically show high correlation coefficients (>0.998). nih.govnih.gov
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. For AA-I, mean recoveries have been reported between 100-103% at the 2 µg/g level and 104% at the 30 µg/g level. oup.com
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD). For AA-I analysis, intra-laboratory precision (repeatability) RSD values range from 2.44% to 8.26%. oup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. mdpi.comresearchgate.net For a method analyzing AA-I in botanicals, the desired LOQ was 2 µg/g. nih.gov
Certified Reference Materials (CRMs)
The use of CRMs is fundamental to establishing traceability and ensuring the accuracy of measurements. CRMs are highly characterized and certified materials with a known concentration of the analyte. Primary reference standards for aristolochic acid I and aristolochic acid II are available from major pharmacopoeias and chemical suppliers, such as the European Pharmacopoeia (Ph. Eur.). sigmaaldrich.comlgcstandards.commade-in-china.comcarlroth.comphytolab.com These standards are used to prepare calibration standards and quality control samples to verify the performance of the analytical system. nih.govnih.gov
Inter-laboratory Studies
Participation in inter-laboratory (or collaborative) studies is a crucial element of external quality control. In these studies, multiple laboratories analyze the same blind duplicate samples to assess the reproducibility of a method. A collaborative study for an LC-UV method for AA-I determination involved ten laboratories and found the relative standard deviation for reproducibility (RSDR) to range from 5.42% to 19.8% across various materials. nih.govnih.gov Such studies are vital for standardizing methods and ensuring that results from different laboratories are comparable.
The table below provides a summary of reported validation parameters for aristolochic acid analysis.
| Validation Parameter | Method | Reported Value(s) | Reference |
|---|---|---|---|
| Linearity (Correlation Coefficient) | LC-UV | > 0.998 | nih.govnih.gov |
| Precision (Repeatability, RSDr) | LC-UV | 1.72% to 16.3% | nih.govnih.gov |
| Precision (Reproducibility, RSDR) | LC-UV | 5.42% to 19.8% | nih.govnih.gov |
| Recovery | LC-UV | 100% - 104% | oup.com |
| Accuracy (Intra & Inter-batch) | LC-MS/MS (for dA-AAI) | Variation < 15% | biorxiv.orgbiorxiv.org |
Vi. Molecular Mechanisms of Aristolochic Acid Interactions with Biological Systems
DNA Adduct Formation and Repair Dynamics of Aristolochic Acids
The genotoxicity of aristolochic acids (AAs) is fundamentally linked to their ability to form covalent adducts with DNA. This process is not direct; it necessitates metabolic activation to generate a reactive species that can bind to DNA, initiating the cascade of events leading to mutagenesis and carcinogenesis.
Characterization of Specific Aristolochic Acid-DNA Adducts (e.g., dA-AAI, dG-AAI)
Following metabolic activation, aristolochic acids form covalent bonds predominantly with the purine (B94841) bases of DNA, adenine (B156593) and guanine. The most significant and well-characterized of these are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI). These adducts arise from the reaction of the cyclic N-acylnitrenium ion of aristolochic acid with the exocyclic amino groups of these purine bases. The formation of these adducts is a critical initiating event in the mutagenic and carcinogenic pathways associated with aristolochic acids. Notably, the dA-AAI adduct exhibits significant persistence in tissues such as the kidney, which is a key factor in the long-term risk of cancer development. The precise structures of these adducts have been elucidated through advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 1: Major Aristolochic Acid-DNA Adducts
| Adduct Name | DNA Base | Site of Adduction |
|---|---|---|
| 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) | Adenine | N6 |
Role of Nitroreduction and Cytochrome P450 Enzymes in Bioactivation of Aristolochic Acids
The conversion of aristolochic acids into their DNA-reactive form is a multi-step metabolic process. A critical step in this bioactivation is the reduction of the nitro group of aristolochic acid. This reaction is catalyzed by a variety of cytosolic and microsomal nitroreductases, including key members of the cytochrome P450 (CYP) enzyme family. Specifically, CYP1A1 and CYP1A2 have been identified as playing a significant role in the reductive activation of aristolochic acid I. This enzymatic reduction generates a series of reactive intermediates, ultimately leading to the formation of a cyclic N-acylnitrenium ion. This highly electrophilic molecule is then capable of attacking nucleophilic sites on DNA, resulting in the formation of the characteristic DNA adducts. Consequently, the expression levels and activity of these metabolic enzymes can be a significant determinant of an individual's susceptibility to the toxic effects of aristolochic acids.
Nucleotide Excision Repair Pathway Efficacy against Aristolochic Acid Adducts
The primary cellular defense mechanism for repairing the bulky DNA lesions caused by aristolochic acids is the nucleotide excision repair (NER) pathway. The NER system is responsible for recognizing and removing a broad spectrum of DNA adducts that distort the helical structure of DNA, including those formed by aristolochic acids. However, the efficiency of the NER pathway in repairing these specific adducts is not uniform. Research has demonstrated that the dG-AAI adduct is repaired more readily by the NER system compared to the dA-AAI adduct. This differential repair efficiency leads to the greater persistence of the dA-AAI adduct within tissues, which is considered a crucial factor in the potent mutagenicity and carcinogenicity of aristolochic acids. The persistence of these unrepaired adducts can result in mispairing during DNA replication, leading to a characteristic mutational signature of A:T to T:A transversions.
Perturbations of Cellular Signaling Pathways by Aristolochic Acids
The cellular damage initiated by aristolochic acid-induced DNA and protein adducts triggers a complex web of responses involving numerous cellular signaling pathways. The perturbation of these pathways is a critical component of the toxic and carcinogenic mechanisms of aristolochic acids.
Modulation of Transcription Factors (e.g., p53, NF-κB, STAT3)
Aristolochic acids have been demonstrated to modulate the activity of several key transcription factors that govern fundamental cellular processes such as cell cycle progression, inflammation, and apoptosis. The tumor suppressor protein p53, a central regulator of genomic integrity, is frequently activated in response to the DNA damage inflicted by aristolochic acids. This activation can initiate cell cycle arrest, allowing time for DNA repair, or trigger apoptosis if the damage is irreparable. However, under conditions of chronic exposure, aristolochic acids can lead to mutations in the TP53 gene itself, which is a characteristic feature of aristolochic acid-induced cancers.
Furthermore, aristolochic acids can influence inflammatory pathways through the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3). The activation of these pathways can contribute to the persistent inflammation seen in conditions like aristolochic acid nephropathy and can foster a microenvironment that is conducive to tumor development.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aristolochic acid sodium salt |
| Aristolochic acids |
| 7-(deoxyadenosin-N6-yl)aristolactam I |
| 7-(deoxyguanosin-N2-yl)aristolactam I |
| Aristolochic acid I |
| p53 |
| NF-κB |
| STAT3 |
| Cytochrome P450 |
| Cytochrome P450 1A1 |
Disruption of Cell Cycle Checkpoints and Apoptosis Induction
Aristolochic acid I (AAI) has been shown to interfere with the normal progression of the cell cycle, primarily inducing cell cycle arrest at the G2/M phase in renal epithelial cells. nih.govscispace.com This arrest is a response to the DNA damage caused by the compound. nih.govscispace.com The underlying mechanism can involve the activation of the DNA damage checkpoint pathway, including the ATM-Chk2-p53-p21 signaling cascade. nih.gov However, some studies in porcine proximal tubular epithelial cells (LLC-PK1) suggest that AAI can induce DNA damage and G2/M arrest through a p53-independent pathway. scispace.com In human HCT116 cells, the induction of CDKN1A, a key cell cycle inhibitor, was found to be dependent on the presence of functional TP53. kcl.ac.uk
At higher concentrations, AAI exposure transitions from causing cell cycle arrest to inducing programmed cell death, or apoptosis. nih.gov This apoptotic response is marked by the activation of key executioner enzymes, caspase 3 and caspase 7. kcl.ac.ukjfda-online.comjfda-online.commedcraveonline.com The induction of apoptosis by AAs involves the stimulated expression of several pro-apoptotic genes, such as BAX, BCL2L2, and various caspases (CASP3). medcraveonline.com The apoptotic signaling, as measured by caspase-3 and -7 activity, has been shown to be TP53-dependent in certain cell lines. kcl.ac.uk Furthermore, the activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38, plays a crucial role in mediating both the G2/M checkpoint arrest and the subsequent apoptosis. nih.govmedcraveonline.com
Table 1: Effects of Aristolochic Acid I on Cell Cycle and Apoptosis
| Cellular Process | Key Findings | Associated Pathways/Molecules | Reference |
|---|---|---|---|
| Cell Cycle Arrest | Induces arrest at the G2/M phase in renal epithelial cells. | ATM-Chk2-p53-p21, p53-independent pathways, CDKN1A | nih.govscispace.comkcl.ac.uk |
| Apoptosis Induction | Occurs at higher AAI concentrations, leading to programmed cell death. | Caspase-3, Caspase-7, BAX, BCL2L2 | nih.govjfda-online.comjfda-online.commedcraveonline.com |
| Signaling Pathways | MAP kinases are central mediators of AAI-induced effects. | ERK1/2, p38 | nih.govmedcraveonline.com |
Mitochondrial Dysfunction and Bioenergetic Alterations Mediated by Aristolochic Acids
Mitochondria are primary targets of AAI toxicity, and mitochondrial dysfunction is a critical factor in the pathogenesis of aristolochic acid nephropathy (AAN). mdpi.comnih.govresearchgate.net Exposure to AAI leads to extensive damage to mitochondrial DNA (mtDNA), which impairs the organelle's ability to function correctly. mdpi.comiberoamjmed.com This is particularly detrimental to proximal tubule cells in the kidney, which have high mitochondrial densities and are heavily reliant on mitochondrial energy production. mdpi.comiberoamjmed.com
The bioenergetic function of the cell is severely compromised following AAI exposure. iberoamjmed.com Research findings consistently demonstrate that AAI treatment results in:
A reduction in the mitochondrial membrane potential (MMP) . mdpi.comnih.govmdpi.com
A significant decrease in adenosine (B11128) triphosphate (ATP) production . mdpi.comnih.goviberoamjmed.commdpi.com
A lower mitochondrial DNA (mtDNA) copy number , suggesting impaired replication. mdpi.comnih.govmdpi.com
Inhibition of the electron transport chain , specifically reducing the activity of complex I. mdpi.com
Physical damage to mitochondria , including swelling observed under electron microscopy. mdpi.comtandfonline.com
An increase in intracellular calcium (Ca2+) concentration and the release of cytochrome C, a key step in initiating the intrinsic apoptotic pathway. mdpi.com
These alterations disrupt cellular energy metabolism and contribute directly to the cell death and organ damage characteristic of AAI toxicity. nih.goviberoamjmed.com
Table 2: Mitochondrial Parameters Affected by Aristolochic Acid I
| Parameter | Effect of AAI Exposure | Reference |
|---|---|---|
| Mitochondrial Membrane Potential (MMP) | Decreased | mdpi.comnih.govmdpi.com |
| ATP Production | Decreased | mdpi.comnih.goviberoamjmed.commdpi.com |
| mtDNA Copy Number | Decreased | mdpi.comnih.govmdpi.com |
| Electron Transport Chain (Complex I) | Inhibited | mdpi.com |
| Intracellular Ca2+ | Increased | mdpi.com |
| Cytochrome C | Released from mitochondria | mdpi.com |
Induction of Oxidative Stress and Reactive Oxygen Species Generation by Aristolochic Acids
A central mechanism of aristolochic acid's toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.goviberoamjmed.com Studies have shown that treating various human cell lines, including renal proximal tubular cells (HK-2) and promyelocytic leukemia cells (HL-60), with AAI leads to a dose-dependent increase in intracellular ROS. jfda-online.comjfda-online.comnih.govnih.gov
Vii. Cellular Responses and Pathological Processes at a Mechanistic Level
Mechanisms of Renal Epithelial Cell Damage and Programmed Cell Death (Apoptosis/Necrosis)
The cytotoxicity of aristolochic acids in renal proximal tubular epithelial cells (PTECs) is a primary event in the pathogenesis of Aristolochic Acid Nephropathy (AAN). The damage is mediated through multiple, interconnected pathways leading to either programmed cell death (apoptosis) or unregulated cell death (necrosis).
The central mechanism of genotoxic stress involves the formation of AA-DNA adducts, predominantly 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I). The persistence of these adducts, particularly dA-AL-I, triggers a robust DNA damage response (DDR). This response activates the tumor suppressor protein p53 through phosphorylation by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins.
The intrinsic, or mitochondrial, pathway of apoptosis is a key route for AA-induced cell death. Activated p53 induces the transcription of pro-apoptotic Bcl-2 family members, such as Bax (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis). These proteins translocate to the mitochondria, where they antagonize anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytosolic cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), forming the apoptosome, which recruits and activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving critical cellular substrates, leading to cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
Under conditions of severe cellular stress and massive ATP depletion caused by mitochondrial dysfunction, cells may undergo necrosis instead of apoptosis. Extensive mitochondrial damage disrupts oxidative phosphorylation, leading to a collapse in cellular energy levels. This prevents the energy-dependent execution of apoptosis and results in the loss of plasma membrane integrity, cellular swelling, and the release of intracellular contents, which provokes a strong inflammatory response.
Interactive Table: Key Mediators in AA-Induced Renal Cell Death
| Mediator | Class | Role in AA-Induced Cytotoxicity | Pathway |
| AA-DNA Adducts | Genotoxic Lesion | Initiate the DNA damage response (DDR). | Apoptosis / Necrosis |
| p53 | Tumor Suppressor | Activated by DDR; transcriptionally upregulates pro-apoptotic proteins. | Apoptosis |
| Bax | Pro-apoptotic Protein | Promotes mitochondrial outer membrane permeabilization (MOMP). | Intrinsic Apoptosis |
| Bcl-2 | Anti-apoptotic Protein | Inhibits MOMP; its function is antagonized by Bax. | Intrinsic Apoptosis |
| Cytochrome c | Mitochondrial Protein | Released into cytosol, binds Apaf-1 to form the apoptosome. | Intrinsic Apoptosis |
| Caspase-9 | Initiator Caspase | Activated by the apoptosome; activates effector caspases. | Intrinsic Apoptosis |
| Caspase-3 | Effector Caspase | Cleaves cellular substrates, executing the apoptotic program. | Intrinsic Apoptosis |
| ATP | Energy Molecule | Depletion due to mitochondrial damage can shift cell death from apoptosis to necrosis. | Necrosis |
Urothelial Cell Transformation and Neoplastic Progression Pathways Induced by Aristolochic Acids
The potent carcinogenicity of aristolochic acids is most prominently observed in the urothelium, leading to the development of aristolochic acid-associated upper tract urothelial carcinoma (UTUC). This process is driven by the unique mutagenic signature left by AA-DNA adducts.
The primary molecular event is the misreplication of DNA containing the dA-AL-I adduct. During DNA replication, polymerases frequently misinsert an adenine (B156593) opposite the adduct. In the subsequent round of replication, this adenine is correctly paired with a thymine, completing an A:T to T:A transversion mutation. This specific mutation type is a molecular hallmark of AA exposure.
A critical target for this mutagenesis is the TP53 tumor suppressor gene. The A:T to T:A transversions frequently occur at specific hotspot codons within the DNA-binding domain of TP53, leading to missense mutations that inactivate its tumor-suppressive functions. Loss of p53 function cripples the cell's ability to respond to DNA damage, arrest the cell cycle, or undergo apoptosis, thereby permitting the accumulation of further genetic alterations and promoting genomic instability.
Beyond TP53, other genes involved in cell cycle regulation and growth signaling can be affected. For instance, mutations in genes of the PI3K/AKT pathway or activating mutations in oncogenes like HRAS have been identified in AA-associated tumors, although they are less frequent than TP53 mutations. The inactivation of tumor suppressors and the activation of oncogenes collectively disrupt cellular homeostasis, providing a selective growth advantage to the mutated urothelial cells. This initiates a multi-step process of neoplastic progression, from dysplasia to carcinoma in situ, and finally to invasive carcinoma, driven by the relentless accumulation of AA-induced mutations.
Interactive Table: Molecular Events in AA-Induced Urothelial Carcinogenesis
| Event / Molecule | Category | Mechanistic Role | Consequence |
| dA-AL-I Adduct | Mutagenic Lesion | Causes misincorporation of adenine during DNA replication. | A:T → T:A Transversion |
| TP53 Gene | Tumor Suppressor | Frequent target of A:T → T:A transversions at hotspot codons. | Inactivation of p53 protein |
| p53 Protein | Transcription Factor | Loss of function impairs cell cycle arrest, DNA repair, and apoptosis. | Genomic Instability |
| Cell Cycle Checkpoints | Cellular Process | Disabled due to p53 inactivation. | Uncontrolled Cell Proliferation |
| HRAS Gene | Proto-oncogene | Potential target for activating mutations. | Aberrant Growth Signaling |
| Neoplastic Progression | Pathological Process | Multi-step accumulation of mutations. | Transformation to Urothelial Carcinoma |
Fibrogenesis Mechanisms in Renal Interstitium Induced by Aristolochic Acids
Chronic exposure to aristolochic acids leads to progressive renal interstitial fibrosis, the histological hallmark of AAN. This fibrotic process is not a direct effect of AAs on fibroblasts but is secondary to the sustained injury and death of renal tubular epithelial cells (PTECs).
Injured and apoptotic PTECs release a variety of pro-fibrotic mediators, with Transforming Growth Factor-beta 1 (TGF-β1) being the most critical. TGF-β1 acts as a potent signaling molecule that initiates the fibrotic cascade. It binds to its receptors (TβRI/TβRII) on the surface of resident renal interstitial fibroblasts. This binding triggers the phosphorylation and activation of the intracellular signaling proteins Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4, and this entire complex translocates to the nucleus.
Inside the nucleus, the Smad complex acts as a transcription factor, driving the expression of genes responsible for fibrosis. A key event is the transdifferentiation of fibroblasts into myofibroblasts, characterized by the de novo expression of alpha-smooth muscle actin (α-SMA). Myofibroblasts are the primary effector cells in fibrosis. They are highly synthetic and contractile, responsible for the excessive production and deposition of extracellular matrix (ECM) components, including type I and III collagens, fibronectin, and laminin. Concurrently, TGF-β1 signaling also suppresses the activity of matrix metalloproteinases (MMPs) by upregulating tissue inhibitors of metalloproteinases (TIMPs), which further skews the balance towards ECM accumulation by inhibiting its degradation. This relentless deposition of ECM proteins gradually replaces normal renal parenchyma, leading to tubular atrophy, capillary loss, and ultimately, end-stage renal disease.
Immune Cell Activation and Inflammatory Response Pathways Induced by Aristolochic Acids
The cellular damage induced by aristolochic acids triggers a sterile inflammatory response within the renal interstitium, which actively contributes to the progression of both acute injury and chronic fibrosis.
Necrotic renal tubular cells release endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs), such as high-mobility group box 1 (HMGB1) and ATP. These DAMPs are recognized by pattern recognition receptors (PRRs), including Toll-like receptors (TLRs, e.g., TLR2, TLR4) and NOD-like receptors (NLRs, e.g., NLRP3), which are expressed on resident immune cells like macrophages and dendritic cells, as well as on the injured tubular cells themselves.
Activation of these PRRs initiates downstream signaling cascades, most notably involving the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB activation leads to the transcription and secretion of a broad spectrum of pro-inflammatory cytokines and chemokines. Key cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These cytokines amplify the inflammatory state and have direct cytotoxic and pro-fibrotic effects. Chemokines, such as CCL2 (MCP-1), are also released, creating a chemical gradient that recruits circulating monocytes, lymphocytes, and neutrophils into the renal interstitium.
The recruited inflammatory cells, particularly macrophages, become activated and further propagate the injury. M1-polarized (classically activated) macrophages release more pro-inflammatory cytokines and reactive oxygen species (ROS), exacerbating tubular damage. Over time, a shift towards M2-polarized (alternatively activated) macrophages can occur, which secrete pro-fibrotic factors like TGF-β1, directly contributing to the fibrogenic process described in section 7.3. This chronic, self-perpetuating inflammation is a critical link between the initial AA-induced injury and the development of irreversible renal fibrosis.
Angiogenesis Modulation and Vascular Endothelial Cell Responses
The impact of aristolochic acids on angiogenesis—the formation of new blood vessels—is context-dependent, exhibiting opposing effects in renal fibrosis versus cancer progression.
In the context of AAN, the progressive interstitial fibrosis is strongly associated with a reduction in peritubular capillary density. This anti-angiogenic effect is a key feature of chronic kidney disease progression. The mechanisms are multifactorial. Firstly, the expanding fibrotic matrix physically compresses and obliterates capillaries. Secondly, injured endothelial cells may undergo apoptosis. Thirdly, the balance between pro- and anti-angiogenic factors is disrupted. While injured tissue may initially upregulate pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), the overwhelming pro-fibrotic and inflammatory microenvironment, potentially including elevated levels of anti-angiogenic factors like thrombospondin-1, leads to a net loss of vasculature. This capillary rarefaction exacerbates local hypoxia, which further stimulates fibrosis and tubular cell injury, creating a vicious cycle of tissue destruction.
Conversely, in the context of AA-induced urothelial carcinoma, tumor growth beyond a minimal size is dependent on the induction of angiogenesis. To survive and proliferate, transformed urothelial cells must secure a blood supply. They achieve this by undergoing an "angiogenic switch," where they begin to secrete high levels of pro-angiogenic factors, most notably VEGF. This secreted VEGF binds to its receptors (VEGFRs) on nearby vascular endothelial cells, stimulating them to proliferate, migrate, and form new, albeit often leaky and disorganized, blood vessels that infiltrate the tumor mass. This neovascularization provides the tumor with essential oxygen and nutrients and serves as a route for metastasis.
Interactive Table: Angiogenic Factors and Their Roles in AA-Related Pathologies
| Factor | Class | Role in AAN (Fibrosis) | Role in UTUC (Cancer) |
| VEGF | Pro-angiogenic | Insufficient to overcome fibrotic/inflammatory milieu, leading to net capillary loss. | Secreted by tumor cells to stimulate endothelial cell proliferation and migration. |
| Thrombospondin-1 | Anti-angiogenic | Potentially upregulated in the fibrotic kidney, contributing to capillary rarefaction. | Its expression is typically downregulated by tumor cells to permit angiogenesis. |
| Endothelial Cells | Cell Type | Undergo apoptosis and dysfunction, contributing to capillary loss. | Activated by VEGF to proliferate and form new tumor blood vessels. |
| Hypoxia | Cellular State | Worsened by capillary loss, drives further fibrosis. | A primary stimulus for tumor cells to produce VEGF. |
Role of Autophagy in Cellular Responses to Aristolochic Acid Exposure
Autophagy is a fundamental cellular catabolic process for degrading and recycling damaged organelles and long-lived proteins. In the context of aristolochic acid toxicity, autophagy plays a complex and dual role.
Initially, autophagy can function as a pro-survival mechanism. Upon exposure to AAs, renal tubular cells activate autophagy to mitigate cellular stress. The process, marked by the formation of double-membraned autophagosomes that engulf damaged mitochondria (mitophagy) and protein aggregates, attempts to clear the toxic cellular debris and maintain cellular homeostasis. This adaptive response can limit apoptosis and preserve cell viability in the face of mild to moderate AA-induced damage.
However, under conditions of prolonged or high-level AA exposure, the autophagic process can become dysfunctional or overwhelmed. The sheer load of damaged components can exceed the cell's autophagic capacity. Research suggests that sustained AA exposure can impair autophagic flux—the complete process from autophagosome formation to its fusion with lysosomes and subsequent degradation of its contents. This impairment leads to an accumulation of autophagosomes and a failure to clear damaged material, which can contribute to cellular dysfunction and death.
Furthermore, excessive or dysregulated autophagy can transition from a pro-survival to a pro-death pathway, a phenomenon sometimes referred to as autophagic cell death. In this scenario, the massive sequestration of cytoplasm and organelles can lead to cellular self-destruction. The interplay between apoptosis and autophagy is intricate; for instance, key apoptotic proteins like caspases can cleave and inactivate essential autophagy-related proteins (Atgs), while autophagy can, in some contexts, degrade caspases. The ultimate fate of the cell—survival, apoptosis, or necrosis—depends on the intensity of the AA-induced stress and the dynamic balance between these interconnected cellular response pathways.
Viii. Genotoxicity and Mutagenicity Research on Aristolochic Acids
In Vitro Genotoxicity Assays of Aristolochic Acids (e.g., Ames Test, Chromosomal Aberration Tests)
A battery of in vitro tests has been employed to characterize the genotoxic profile of aristolochic acids. These assays consistently demonstrate that AAs are potent mutagens and clastogens, capable of inducing gene mutations and structural chromosome damage in both bacterial and mammalian cells. jfda-online.comfda.gov.tw
Bacterial Reverse Mutation Assays (Ames Test)
The mutagenicity of aristolochic acids was notably demonstrated in the Ames test, which measures the ability of a substance to induce reverse mutations in various strains of Salmonella typhimurium. mdpi.com Natural mixtures of AAI and AAII were shown to be direct-acting mutagens in strains TA100 and TA1537, even without external metabolic activation. oup.com Studies using specialized YG strains, which are highly sensitive to mutagenic nitroarenes, confirmed the mutagenicity of both AAI and AAII. oup.comnih.gov Aristolochic acid II was generally found to be the more active compound in these bacterial assays. oup.comnih.gov The crucial role of the nitro group in their mutagenicity was highlighted by the fact that aristolic acid I, an analogue lacking the nitro group, showed no mutagenic activity. oup.comnih.gov
Mammalian Cell-Based Assays
In vitro studies using mammalian cell lines have further solidified the genotoxic potential of aristolochic acids.
Chromosomal Aberration Tests: Aristolochic acid has been shown to be a clastogenic agent, causing structural chromosomal damage. jfda-online.com In Chinese Hamster Ovary (CHO-K1) cells, AA produced dose-dependent increases in the frequency of structural chromosomal aberrations, including chromosome gaps and breaks. jfda-online.comnih.gov
Sister Chromatid Exchange (SCE): Treatment with AA also led to a significant, dose-dependent enhancement in the number of sister chromatid exchanges per metaphase in CHO cells. jfda-online.com
Micronucleus Test: In CHO cells, AA induced significant increases in micronucleated binucleated cells, another indicator of chromosomal damage. jfda-online.com
Gene Mutation Assays: Both AAI and AAII were found to be direct mutagens in the Hprt gene in cultured CHO cells. jfda-online.com The mutagenic potency of AAI was found to be significantly higher than AAII under both standard and low-oxygen culture conditions. jfda-online.com
| In Vitro Assay | Test System | Key Findings | Reference(s) |
| Ames Test | Salmonella typhimurium (TA98, TA100, TA1537, YG strains) | AAI and AAII are direct-acting mutagens. AAII is generally more potent. Mutagenicity is dependent on the nitro group. | oup.comnih.govnih.gov |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO-K1) cells | Dose-dependent increase in structural chromosomal aberrations (gaps, breaks). | jfda-online.comnih.gov |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells | Dose-dependent increase in SCE frequency. | jfda-online.com |
| Micronucleus Assay | Chinese Hamster Ovary (CHO) cells | Significant increase in micronucleated cells. | jfda-online.com |
| Hprt Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | AAI and AAII are direct mutagens. AAI is more potent than AAII. | jfda-online.com |
In Vivo Mutagenicity Models and DNA Adduct Persistence Studies
In vivo studies in animal models have been critical in confirming the genotoxicity of aristolochic acids in a whole-organism context and in understanding the mechanisms underlying their tissue-specific carcinogenicity.
Mutagenicity in Animal Models
Transgenic rodent models, such as the Big Blue® rat and Muta™Mouse, have been instrumental in studying AA-induced mutations in vivo. osti.gov Following administration of AA, dose-dependent increases in mutant frequencies were observed in both target tissues (like the kidney) and non-target tissues (like the liver and spleen). nih.govnih.gov Notably, the kidneys consistently showed higher levels of mutations compared to the liver, which correlates with the kidney being a primary target for AA-induced tumors. nih.gov
DNA Adduct Formation and Persistence
The genotoxicity of aristolochic acids is mediated by the formation of covalent DNA adducts. jfda-online.comfda.gov.tw After metabolic activation via nitroreduction, AAI and AAII form reactive aristolactam-nitrenium ions that bind preferentially to the exocyclic amino groups of purine (B94841) bases in DNA. jfda-online.comnih.govosti.gov
Types of Adducts: The primary adducts identified in both human and rodent tissues are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI), and 7-(deoxyadenosin-N6-yl)aristolactam II (dA-AAII). nih.goviarc.fr
Tissue Distribution: These adducts have been detected in various organs in rats, including the kidney, liver, spleen, and forestomach. nih.govnih.goviarc.fr Studies have shown that co-exposure to both AAI and AAII, as occurs with the natural plant extract, can increase the formation of DNA adducts in the liver and kidneys compared to exposure to either compound alone. mdpi.com
Persistence: A critical factor in the carcinogenicity of AA is the persistence of its DNA adducts. jfda-online.com Studies in rats have shown that while dG-AAI adduct levels decrease steadily over time, the dA-AAI adducts are remarkably persistent, remaining at nearly unchanged levels in tissues for many weeks after exposure ceases. jfda-online.comnih.gov This persistent dA-AAI adduct is considered a critical pre-mutagenic lesion that can be converted into a permanent mutation if not repaired before DNA replication. jfda-online.comoup.com This adduct has been proposed as a reliable biomarker of AA exposure, as it can be detected in patients' renal tissues decades after exposure. osti.gov
The repair of these bulky adducts is primarily handled by the nucleotide excision repair (NER) pathway. oup.comacs.org The persistence of dA-AAI adducts suggests they may be poorly recognized or repaired by the global genomic NER sub-pathway. nih.gov
| Parameter | In Vivo Model/System | Key Findings | Reference(s) |
| Mutagenicity | Big Blue® rats, Muta™Mouse | Dose-dependent increase in mutant frequency in kidney, liver, and spleen. Higher mutation rates in the kidney. | osti.govnih.gov |
| DNA Adducts Formed | Rodent tissues (kidney, liver, forestomach), Human tissues | dA-AAI, dG-AAI, and dA-AAII are the major adducts identified. | nih.govnih.goviarc.fr |
| Adduct Persistence | Rat tissues | dA-AAI adducts are highly persistent, particularly in target tissues, compared to dG-AAI adducts. | jfda-online.comnih.gov |
| Repair Mechanism | E. coli, Mammalian cells | Nucleotide Excision Repair (NER) is the major pathway for removing AA-DNA adducts. | oup.comacs.org |
Somatic Mutational Signatures Associated with Aristolochic Acid Exposure (e.g., A:T to T:A Transversions)
One of the most significant discoveries in aristolochic acid research is the identification of a unique and highly specific somatic mutational signature. This "molecular fingerprint" provides a direct link between exposure to the carcinogen and the genetic alterations observed in resulting tumors. nih.govnih.gov
This distinct pattern, cataloged as Signature 22 in the Catalogue of Somatic Mutations in Cancer (COSMIC), is dominated by A:T to T:A transversion mutations. frontiersin.orgthno.org
Prevalence of A:T→T:A Transversions: Whole-exome and whole-genome sequencing of tumors from individuals with known AA exposure, particularly upper tract urothelial carcinomas (UTUCs), revealed an exceptionally high number of somatic mutations. nih.govnih.gov The vast majority of these mutations—often over 70%—are A:T to T:A transversions. nih.gov This type of mutation is otherwise relatively rare, accounting for only a small fraction of mutations in most other human cancers. nih.gov
Strand Bias: The A:T to T:A transversions show a strong bias for occurring on the non-transcribed strand of DNA. nih.govnih.gov This pattern is thought to result from the persistent dA-AAI adducts on the transcribed strand being efficiently removed by transcription-coupled nucleotide excision repair (TCR), while the same adducts on the non-transcribed strand are repaired less efficiently and are more likely to cause mutations during replication. oup.com
Trinucleotide Context: The signature A to T mutations occur preferentially where the adenine (B156593) is preceded by a pyrimidine, specifically within a T/CAG trinucleotide context. nih.govmdpi.com
Affected Genes: This mutational fingerprint has been found in critical oncogenes and tumor suppressor genes in AA-associated cancers. nih.govnih.gov For example, the mutational spectrum of the TP53 gene in UTUCs from AA-exposed patients is dominated by A:T to T:A transversions. nih.gov Similarly, A:T to T:A transversions are the predominant mutation type found in the H-ras oncogene in tumors from rodents treated with AAI. osti.govnih.gov
Cancer Types: The AA mutational signature was first identified in UTUCs but has since been detected in other cancer types, including liver cancer, renal cell carcinoma, and bladder cancer, particularly in regions with high consumption of AA-containing herbal remedies. frontiersin.orgthno.orgmdpi.combiorxiv.org
The discovery of this specific mutational signature serves as a powerful tool to identify individuals and populations exposed to aristolochic acid and to definitively link this exposure to cancer development. nih.govthno.org
Impact on Genomic Stability and Telomere Integrity by Aristolochic Acids
Clastogenic Effects and Genomic Instability
As established by in vitro assays, aristolochic acid is a clastogenic agent, meaning it can induce breakage of chromosomes. jfda-online.comjfda-online.com This DNA-breaking ability contributes to larger-scale genomic instability. Research suggests that AA exposure can lead to copy number alterations (changes in the number of copies of a particular gene or DNA segment), which can further drive tumorigenesis. thno.org Strikingly, such copy number alterations have been found even in morphologically normal urothelium from patients with AA-associated tumors, suggesting that AA-induced genomic instability is an early event in the cancerization field. thno.org
Effects on Telomere Integrity
Telomeres are protective caps (B75204) at the ends of chromosomes that are crucial for maintaining genomic stability. oup.com The relationship between aristolochic acid and telomere integrity is complex and appears to be context-dependent.
One study on liver angiosarcoma, a cancer type linked to AA exposure, found that tumors with the AA mutational signature had significantly longer telomeres compared to normal tissue. ascopubs.orgascopubs.org This was a surprising finding, as these same tumors showed lower telomerase activity, the enzyme typically responsible for elongating telomeres. ascopubs.orgascopubs.org This suggests that in this specific cancer context, AA-related damage might trigger alternative lengthening of telomeres (ALT) pathways or other mechanisms to maintain telomere length, which could provide a survival advantage to the cancer cells. ascopubs.orgascopubs.org
Conversely, Balkan Endemic Nephropathy (BEN), a kidney disease strongly associated with AA exposure and a high risk of UTUC, has been linked to shorter telomeres in patients. nih.gov
These seemingly contradictory findings highlight the complexity of AA's impact on genomic stability. The effects on telomeres may vary depending on the tissue type, the duration and level of exposure, and the specific cellular response to the widespread DNA damage induced by the compound. The interplay between AA-induced DNA damage, DNA repair pathways, and telomere maintenance mechanisms is an area of ongoing research. oup.comuni-konstanz.de
Ix. Carcinogenesis Research and Mechanistic Insights of Aristolochic Acids
Initiation and Promotion Phases of Aristolochic Acid-Induced Carcinogenesis
The process of aristolochic acid-induced carcinogenesis is a multi-stage event, beginning with metabolic activation. In the body, aristolochic acid is reduced by cytosolic or microsomal nitroreductases, such as NQO1, to form cyclic N-acylnitrenium ions. These reactive intermediates then bind to the purine (B94841) bases of DNA, primarily adenine (B156593) and guanine, forming aristolactam (AL)-DNA adducts. This adduct formation is the critical initiating event in AA-induced carcinogenesis.
The covalent binding of these metabolites to DNA leads to the formation of promutagenic lesions. Specifically, the 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I) adducts are frequently observed. These adducts, if not repaired by the cellular DNA repair machinery, can lead to misincorporation of bases during DNA replication, resulting in characteristic A:T to T:A transversions. This mutational signature is a hallmark of aristolochic acid exposure. The subsequent clonal expansion of cells carrying these mutations marks the promotion phase of carcinogenesis, driving the development of tumors.
Role of Specific Genetic Mutations in Aristolochic Acid-Associated Cancers (e.g., TP53, H-RAS, K-RAS)
Research has identified a distinct mutational landscape in cancers associated with aristolochic acid exposure, with specific genes being recurrently affected. The TP53 tumor suppressor gene is a frequent target of AA-induced mutagenesis. Studies have revealed a high frequency of A:T to T:A transversions within the TP53 gene in urothelial carcinomas of patients with a history of exposure to aristolochic acid. These mutations often lead to the inactivation of the p53 protein, a critical guardian of the genome, thereby compromising cell cycle control and apoptosis.
In addition to TP53, mutations in the RAS family of oncogenes, particularly H-RAS and K-RAS, have been implicated in AA-associated cancers. For instance, in a study of forestomach tumors in rats treated with aristolochic acid, a significant number of tumors exhibited A to T transversions at the second position of codon 61 of the H-ras gene. The activation of RAS proteins through such mutations can lead to uncontrolled cell proliferation and survival, contributing to tumor development. The table below summarizes key mutations found in AA-associated cancers.
| Gene | Mutation Type | Consequence | Cancer Type |
| TP53 | A:T to T:A transversions | Inactivation of tumor suppressor function | Urothelial Carcinoma |
| H-RAS | A to T transversion at codon 61 | Activation of oncogene | Forestomach Tumors (in rats) |
| K-RAS | A:T to T:A transversions | Activation of oncogene | Urothelial Carcinoma |
Tumor Suppressor Gene Inactivation and Oncogene Activation by Aristolochic Acids
The carcinogenic mechanism of aristolochic acids extends beyond the mutation of single genes to the broader inactivation of tumor suppressor pathways and the activation of oncogenic signaling. The formation of DNA adducts by AA metabolites is the primary driver of these events. The resulting mutations can lead to a loss of function in tumor suppressor genes, which are responsible for restraining cell growth and division. The inactivation of TP53 is a prime example of this, as it disrupts a central node in the cellular defense network against cancer.
Conversely, the same mutational process can lead to the gain of function in proto-oncogenes, converting them into active oncogenes. The mutations in H-RAS and K-RAS are classic instances of oncogene activation, where a single base change results in a constitutively active protein that perpetually signals for cell growth. This dual action of inactivating "brakes" and activating "accelerators" of cell proliferation creates a potent carcinogenic effect.
Molecular Signatures and Biomarkers in Aristolochic Acid-Associated Carcinogenesis
A defining characteristic of aristolochic acid-induced carcinogenesis is its unique molecular signature. The most prominent of these is the high prevalence of A:T to T:A transversions in the DNA of tumors from exposed individuals. This specific mutational pattern serves as a powerful biomarker, providing a molecular fingerprint that can link a tumor to past exposure to aristolochic acid, even when direct evidence of consumption is absent.
In addition to this mutational signature, the presence of AL-DNA adducts themselves can serve as a biomarker of exposure and risk. These adducts can be detected in tissues, such as the kidney and urothelium, long after the initial exposure has ceased. The persistence of these adducts contributes to the ongoing risk of mutation and cancer development. The development of sensitive analytical methods to detect these adducts has been crucial for both research and potential clinical applications in identifying at-risk populations.
Preclinical Models for Studying Aristolochic Acid Carcinogenicity
Preclinical models have been indispensable for elucidating the carcinogenic mechanisms of aristolochic acid. Rodent models, particularly rats and mice, have been widely used to study the toxic and carcinogenic effects of AA. These studies have successfully replicated key features of AA-induced nephropathy and carcinogenesis observed in humans, including the development of urothelial and other tumors.
Genetically engineered mouse models have provided further insights into the specific genetic pathways involved. For example, mice with targeted deletions in DNA repair genes have been used to investigate the cellular response to AA-induced DNA damage. Furthermore, cell culture systems, including primary human urothelial cells, have been employed to study the molecular events of AA-induced transformation in a controlled environment. These models allow for detailed mechanistic studies on DNA adduct formation, mutagenesis, and the early stages of cellular transformation.
X. Structure Activity Relationships Sar in Aristolochic Acid Research
Correlation of Molecular Structure with Genotoxic and Mechanistic Potency of Aristolochic Acids
The genotoxic and cytotoxic potencies of aristolochic acid analogues are highly dependent on their specific molecular structures. Comparative studies of different AAs have revealed that subtle changes in substituent groups on the phenanthrene (B1679779) skeleton can lead to significant differences in toxicity.
Aristolochic acid I (AAI) and aristolochic acid II (AAII) are the two major components in most Aristolochia species and are structurally very similar, differing only by a methoxy (B1213986) group at the C-8 position in AAI, which is absent in AAII. jfda-online.comresearchgate.net This single functional group has a profound impact on their biological activity. Studies have shown that AAI is generally more cytotoxic than AAII. frontiersin.orgjfda-online.com For instance, in cultured renal epithelial cells, AAI was found to be the most toxic, followed by AAII, AA VIIIa, and AA Ia in decreasing order of toxicity. nih.gov The nitro and methoxy groups have been identified as critical determinants of the nephrotoxicologic potency of AAs. nih.gov
The structural requirements for toxicity are quite specific:
Nitro Group: The presence of the nitro group at C-10 is considered essential for the mutagenicity and genotoxicity of aristolochic acid analogues. mdpi.comsemanticscholar.org Nitroreduction is the key activation step, and its removal or replacement generally diminishes or abolishes toxicity. nih.gov
Methoxy Group: The methoxy group at C-8 in AAI contributes to its higher cytotoxicity and absorptivity compared to AAII. frontiersin.orgnih.govacs.org Demethylated analogues of AAI are markedly less active. nih.gov
Other Substituents: The addition of hydroxyl groups to the structure tends to diminish cytotoxicity. nih.gov Other analogues, such as aristolactams (the reduced, inactive metabolites) and other nitrophenanthrene carboxylic acid derivatives, typically show considerably less toxicity than AAI and AAII. nih.gov
| Compound | Key Structural Feature(s) | Observed Toxicity/Activity |
|---|---|---|
| Aristolochic Acid I (AAI) | -NO₂ at C-10, -OCH₃ at C-8 | High cytotoxicity, genotoxicity, and carcinogenicity. frontiersin.orgnih.gov |
| Aristolochic Acid II (AAII) | -NO₂ at C-10, -H at C-8 | Less cytotoxic than AAI, but similar genotoxic/carcinogenic potential. frontiersin.orgjfda-online.comnih.gov |
| Aristolochic Acid Ia (AAIa) | -NO₂ at C-10, -OH at C-8 (demethylated AAI) | Markedly less active/toxic than AAI. nih.gov |
| Aristolactams | Reduced nitro group (lactam ring) | Considerably less toxic; considered detoxification products. nih.gov |
Influence of Substituent Groups on Metabolic Activation and Detoxification Pathways of Aristolochic Acids
The balance between metabolic activation and detoxification is a key determinant of the ultimate toxicity of aristolochic acids, and this balance is heavily influenced by the compound's structure.
Metabolic Activation: The primary activation pathway for both AAI and AAII is the reduction of their nitro group, a process catalyzed by several cytosolic and microsomal enzymes. researchgate.netscienceopen.com NAD(P)H:quinone oxidoreductase (NQO1) is a major cytosolic reductase involved in this activation, while microsomal enzymes like cytochrome P450 (CYP) 1A1, CYP1A2, and P450 oxidoreductase (POR) also play a role. scienceopen.commdpi.com Studies have indicated that enzymes are more effective at activating AAI than AAII. frontiersin.org Co-exposure to both AAI and AAII, as typically occurs with the consumption of Aristolochia herbs, can influence their metabolism. The presence of AAII can increase the reductive metabolism (activation) of AAI, potentially by inhibiting AAI's detoxification pathways, which may enhance AAI's genotoxicity. mdpi.comacs.orgresearchgate.net
Detoxification Pathways: The main detoxification route for AAI involves the oxidative O-demethylation of the methoxy group at the C-8 position, a reaction mediated by CYP1A enzymes. researchgate.netscienceopen.com This process converts AAI into the less toxic aristolochic acid Ia (AAIa). scienceopen.com This pathway is a critical detoxification step that reduces the concentration of the more potent AAI. scienceopen.com Because AAII lacks this methoxy group, it cannot be detoxified by this specific pathway, which alters its metabolic fate compared to AAI. acs.org While AAI is predominantly metabolized via oxidation (detoxification), AAII is mainly metabolized via reduction (activation). acs.orgresearchgate.net Other detoxification reactions include the formation of aristolactams, which are considered biologically inactive metabolites. rutgers.edu
The presence of the C-8 methoxy group in AAI thus provides an important detoxification route that is unavailable to AAII. However, the interplay between different AAs can shift this metabolic balance. For example, AAII might act as an inhibitor of the enzymes responsible for AAI detoxification, leading to higher effective concentrations of AAI and enhanced DNA adduct formation. mdpi.com
Rational Design of Aristolochic Acid Analogues for Mechanistic Probing
To overcome the challenges of studying scarce natural products and their transient metabolites, researchers have employed total synthesis to create aristolochic acids and a variety of analogues. acs.orgnih.gov This approach allows for the production of sufficient quantities of AAs I-IV, their metabolites, and novel derivatives for in-depth biological and mechanistic studies. acs.orgnih.gov
The rational design and synthesis of AA analogues have been instrumental in:
Probing Metabolic Pathways: Synthetic routes have been developed to produce the proposed, but often elusive, metabolites of AAs, such as the N-hydroxyaristolactams, which are considered the pro-carcinogens. acs.orgnih.gov The synthesis of these intermediates, as well as their subsequent O-acetylated or O-sulfonylated derivatives, helps confirm the steps in the metabolic activation pathway that leads to the ultimate carcinogenic nitrenium ion. acs.org
Developing Biological Probes: Analogues have been designed to serve as tools for biological investigation. For example, AAI and AAII analogues bearing an aminopropyloxy group at position-6 have been synthesized for conversion into fluorescent biological probes, which can be used to track the molecules within cells and tissues. nih.gov
Investigating Protein Interactions: Clickable probes, such as alkyne-tagged AAI analogues, have been designed for use in activity-based protein profiling (ABPP). ijbs.com These probes allow researchers to identify the specific proteins and enzymes that AAs bind to within cells, helping to uncover the molecular targets responsible for their toxicity beyond DNA adduct formation. ijbs.com
Clarifying Structure-Activity Relationships: The synthesis of a series of analogues with systematic modifications to the core structure allows for a more precise evaluation of how each functional group contributes to toxicity, metabolism, and DNA binding. acs.org This supports a more detailed understanding of the SAR for this class of compounds.
By creating these custom-designed molecules, scientists can more effectively dissect the complex mechanisms of aristolochic acid toxicity, from initial metabolic activation to the identification of specific molecular targets. ijbs.comacs.org
Xi. Advanced Research Methodologies and Omics Approaches in Aristolochic Acid Studies
Transcriptomics and Gene Expression Profiling in Response to Aristolochic Acid Exposure
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, has been instrumental in elucidating the molecular mechanisms underlying aristolochic acid (AA) toxicity. Both microarray and next-generation sequencing (NGS) technologies, such as RNA-Seq, have been employed to create comprehensive gene expression profiles in response to AA exposure in various experimental models. researchgate.net These approaches have revealed significant alterations in gene expression in both target tissues like the kidney and non-target tissues such as the liver. nih.gov
Initial toxicogenomic studies utilized DNA microarrays to analyze the effects of aristolochic acid I (AAI) on renal and hepatic tissues in mice. nih.gov These studies found that AAI treatment significantly altered expression profiles, with the kidney being the primary target of toxicity. nih.gov Functional analysis of the differentially expressed genes (DEGs) in the kidney highlighted the modulation of critical biological processes, including apoptosis, cell cycle regulation, stress response, immune system activation, and inflammatory responses. nih.govnih.gov Key signaling pathways identified as being significantly affected include those involving NF-κB, aryl hydrocarbon receptor, and Tp53. nih.gov
Further investigations using microarray analysis on human kidney proximal tubular (HK-2) cells demonstrated that AA suppresses genes involved in DNA repair processes. nih.gov Genes such as TP53, PARP1, OGG1, ERCC1, ERCC2, and MGMT were found to be downregulated, leading to an increase in DNA strand breaks and oxidative DNA damage. nih.gov This downregulation of DNA repair mechanisms is a crucial insight into the genotoxicity of AA. nih.gov In rat renal proximal tubule cells, microarray analysis also identified the p53 signaling pathway as a top enriched pathway following AA exposure, along with genes involved in apoptosis and DNA damage response. nih.gov
Transcriptomic analyses have also been applied to understand AA-induced hepatotoxicity. In mouse livers, AAI exposure was shown to activate NF-κB and STAT3 signaling pathways, contributing to inflammation and apoptosis in hepatocytes. oup.com Furthermore, comparing neonatal and adult mice revealed age-dependent differences in gene expression changes, with neonatal mice showing a greater number of DEGs following AAI treatment. frontiersin.org
The table below summarizes key findings from various transcriptomic studies on aristolochic acid exposure.
Table 1: Selected Transcriptomic Studies on Aristolochic Acid Exposure
| Technology | Model System | Key Findings | Affected Genes/Pathways |
|---|---|---|---|
| Microarray | Hupki (human TP53 knock-in) Mice | AAI alters gene expression in kidney related to cell cycle, stress, and inflammation. nih.gov | Nfκb1, Myc, Tp53, Rb1, Mdm2, Cdkn2a nih.gov |
| Microarray | Human Kidney (HK-2) Cells | AA suppresses DNA repair gene expression, leading to increased DNA damage. nih.gov | Downregulation of TP53, PARP1, OGG1, ERCC1, ERCC2, MGMT nih.gov |
| Microarray | Rat Renal Proximal Tubule Cells | Genes related to cancer, p53 signaling, and DNA damage were significantly altered. nih.gov | p53 signaling, apoptosis, stress response nih.gov |
| RNA-Seq & Microarray | Rat Kidney | RNA-Seq is more sensitive but biological interpretation is consistent with microarrays. researchgate.net | Defense response, apoptosis, immune response researchgate.net |
| Bulk & Single-Cell RNA-Seq | Mouse Kidney (AAN model) | Revealed dramatic loss of proximal tubule cells and activation of immune cells. jci.orgnih.gov | Apoptotic and inflammatory pathways, fatty acid metabolism jci.org |
These transcriptomic studies have collectively provided a deep understanding of the genetic and molecular perturbations caused by aristolochic acid, identifying key pathways and potential biomarkers for AA-induced toxicity and carcinogenesis. nih.govjst.go.jp
Xii. Future Directions and Emerging Research Avenues for Aristolochic Acids
Unraveling Novel Aristolochic Acid Metabolites and Their Biological Activities
The biotransformation of aristolochic acids is a critical determinant of their toxicity. While the primary metabolic pathways involving nitroreduction to form aristolactams are well-established, ongoing research seeks to identify novel metabolites and elucidate their specific biological activities.
Initial detoxification of aristolochic acid I (AAI) involves O-demethylation to the less toxic aristolochic acid Ia (AAIa). scienceopen.com This metabolite, along with its conjugated forms (O-sulfate, O-acetate, and O-glucuronide esters), is considered a primary detoxification product. scienceopen.com However, AAIa can also be reduced to N-hydroxyaristolactam Ia, highlighting the dual nature of metabolic processes which can lead to both detoxification and activation. scienceopen.com
Studies in rats have identified several metabolites of AAI and aristolochic acid II (AAII) in urine, including aristolactam I, aristolactam Ia, aristolochic acid Ia, and aristolic acid I from AAI. tandfonline.com The principal metabolite of AAI in rats was found to be aristolactam Ia. tandfonline.com Further research has also pointed to the formation of aristolactam-DNA adducts, which serve as biomarkers for intracellular accumulation and are products of intracellular metabolism. mdpi.comnih.gov The enzymatic nitroreduction of AAI to aristolactam I generates a reactive nitrenium intermediate that covalently binds to DNA. nih.gov
More recent research has focused on the potential for other secondary metabolites to be esterified with aristolochic acids, creating novel compounds with potentially unique biological activities. For instance, diterpene esters of aristolochic acids, such as aristoloins I and II, have been isolated. researchgate.net In these compounds, aristolochic acids I and II are bound to a kaurane (B74193) diterpene. researchgate.net This suggests a broader range of naturally occurring AA derivatives than previously understood.
Future research will likely focus on:
Comprehensive Metabolite Profiling: Utilizing advanced analytical techniques to identify and quantify the full spectrum of AA metabolites in various biological systems.
Enzymatic Pathways: Further delineating the roles of specific enzymes, such as cytochrome P450s and reductases, in the formation of these novel metabolites. mdpi.com
Table 1: Key Metabolites of Aristolochic Acid I and Their Significance
| Metabolite | Formation Pathway | Biological Significance |
| Aristolochic Acid Ia (AAIa) | O-demethylation of AAI | Considered a less toxic detoxification product. scienceopen.com |
| AAIa Conjugates | Sulfation, acetylation, glucuronidation | Excreted detoxification metabolites. scienceopen.com |
| Aristolactam I | Nitroreduction of AAI | A key intermediate in the formation of DNA adducts. tandfonline.comnih.gov |
| N-hydroxyaristolactam Ia | Reduction of AAIa | A reactive intermediate. scienceopen.com |
| Aristolic Acid I | Further metabolism of AAI | A urinary metabolite. tandfonline.com |
| Aristoloins I & II | Esterification with kaurane diterpene | Novel diterpene esters with yet-to-be-fully-characterized activities. researchgate.net |
Exploring Inter-Individual Variability in Molecular Responses to Aristolochic Acids
A significant observation in aristolochic acid nephropathy (AAN) is the considerable variation in susceptibility and disease progression among individuals exposed to similar levels of AAs. This points to the critical role of inter-individual differences in molecular responses.
Genetic polymorphisms in metabolic enzymes are a key area of investigation. mdpi.com Enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), cytochrome P450 (CYP) 1A1/2, and NADPH:CYP reductase (POR) are involved in the metabolic activation of AAI. mdpi.com Variations in the genes encoding these enzymes can affect their expression levels and activities, thereby influencing an individual's susceptibility to AA toxicity. mdpi.com Lifestyle factors, such as smoking, and exposure to other environmental chemicals can also impact these enzyme activities. mdpi.com
Furthermore, differences in the activity of transport proteins responsible for the uptake and efflux of AAs and their metabolites in the kidney can contribute to variable toxicity. Species-specific differences in the location of proximal tubule damage suggest that variations in organic anion transporter (OAT) activity or expression levels may play a role. nih.gov For instance, the S2 segment is primarily affected in mice, while the S3 segment is more vulnerable in rats. nih.gov
Future research directions in this area include:
Genome-Wide Association Studies (GWAS): To identify specific genetic variants associated with increased susceptibility to AAN.
Pharmacogenomics: To understand how genetic variations in metabolic enzymes and transporters influence the individual response to AAs.
Influence of the Microbiome: To investigate the role of gut microbiota in the metabolism of AAs and its contribution to inter-individual variability.
Development of Advanced Biomarkers for Early Mechanistic Changes
Early detection of AA-induced kidney damage is crucial for preventing progression to end-stage renal disease. The development of sensitive and specific biomarkers for early mechanistic changes is a high-priority research area.
Currently, AA-DNA adducts are considered prominent biomarkers for AAN diagnosis, as they can persist in renal tissue for decades after exposure. mdpi.comnih.gov These adducts, formed by the binding of reactive AA metabolites to DNA, are direct evidence of exposure and the initiation of carcinogenic processes. nih.govfrontiersin.org The characteristic A:T to T:A transversion mutations found in the TP53 gene in urothelial tumors are also considered mechanistically relevant biomarkers of AA exposure. nih.gov
However, there is a need for biomarkers that can detect even earlier, pre-mutagenic cellular stress and injury. Research is focusing on:
Urinary Biomarkers: Identifying proteins and metabolites in urine that are indicative of early tubular damage. For example, microalbuminuria and proteinuria of the tubular type can serve as early screening indicators. frontiersin.org A decrease in neutral endopeptidase, an enzyme of the proximal tubule brush border, has also been noted as a potential early clinical biomarker. frontiersin.org
Circulating Biomarkers: Exploring circulating microRNAs and other molecules as non-invasive indicators of AA-induced nephrotoxicity.
Imaging Biomarkers: Developing advanced imaging techniques to visualize early structural and functional changes in the kidneys.
Integration of Multi-Omics Data for Systems Biology Understanding of Aristolochic Acid Effects
To gain a holistic understanding of the complex biological effects of aristolochic acids, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular and systemic responses to AA exposure.
Recent studies have employed single-cell transcriptomics and proteomics to reveal cell-specific responses and microenvironment remodeling in AAN. nih.govoup.com This approach has allowed for the identification of altered gene expression patterns and functional pathways in different renal cell types following AA treatment. nih.gov For example, single-cell RNA sequencing (scRNA-seq) has helped to dissect the cellular and molecular mechanisms of AA-induced hepatotoxicity, identifying the activation of inflammatory and apoptotic pathways in hepatocytes and liver sinusoidal endothelial cells. oup.com
A novel multi-omics integration pipeline called Single-cell TargEt Profiling (STEP) has been developed to identify the cellular targets of bioactive small molecules at single-cell resolution. rsc.org By integrating single-cell transcriptome datasets with tissue-level protein target profiling, STEP can provide more informative insights into the modes of action of molecules like aristolochic acid. rsc.org
Future research will focus on:
Developing Advanced Computational Models: To integrate diverse omics datasets and identify key signaling pathways and regulatory networks perturbed by AAs. mdpi.commdpi.com
Identifying Novel Therapeutic Targets: By pinpointing critical nodes in the AA-induced disease network.
Personalized Risk Assessment: Using multi-omics profiles to predict an individual's risk of developing AAN.
Research into Environmental Exposure Pathways and Analytical Challenges
While the initial focus of AA research was on exposure through herbal medicines, there is growing evidence of significant environmental exposure pathways. This is particularly relevant to Balkan endemic nephropathy (BEN), a form of AAN linked to environmental contaminants. mdpi.commdpi.com
Research has shown that AAs can contaminate soil and be taken up by food crops. mdpi.comacs.org Studies in Serbia have detected AAs in maize, wheat, and soil samples, suggesting that ingestion of contaminated food is a major exposure route. acs.orgnih.gov The decay of Aristolochia plants growing in and around agricultural fields can release AAs into the soil, which are then absorbed by crops. acs.orgnih.gov The pH of the soil can influence the uptake of AAs by plants, with higher acidity potentially increasing uptake. acs.org AAs have also been detected in groundwater, presenting another potential exposure route. scienceopen.com
This area of research faces several analytical challenges, including:
Developing sensitive and robust methods for detecting low levels of AAs in complex environmental and food matrices. ulb.ac.be
Understanding the environmental fate and transport of AAs to predict and mitigate contamination.
Assessing the global prevalence of environmental AA contamination and its contribution to the burden of chronic kidney disease.
Ethical Considerations in Scientific Research on Aristolochic Acids
Research involving aristolochic acids raises several important ethical considerations, primarily due to their potent toxicity and carcinogenicity. nih.govjci.org
Human Subjects Research: Studying the toxicological mechanisms of AAs in humans is often difficult due to ethical concerns. jci.org Research must prioritize the safety and well-being of participants, and the potential benefits of the research must outweigh the risks.
Use of Herbal Medicines: The continued use of AA-containing herbal remedies in some parts of the world, despite their known toxicity, presents a significant public health and ethical challenge. nih.govacademicjournals.org There is a need for better regulation and public education to prevent unknowing exposure. academicjournals.org
Animal Research: While animal models are essential for understanding AAN pathogenesis, their use must be justified and conducted in a humane manner, adhering to strict ethical guidelines.
Data Sharing and Communication: Researchers have an ethical responsibility to accurately and transparently communicate their findings to the scientific community, regulatory agencies, and the public to inform public health policies and prevent further harm from AA exposure. researchgate.net
Future ethical discussions will likely revolve around the responsible conduct of research, the development of safer alternatives to AA-containing traditional medicines, and the global implementation of policies to protect public health.
Q & A
Q. What are the key physicochemical properties of aristolochic acid sodium salt (AA-Na) relevant to experimental design?
AA-Na is a water-soluble derivative of aristolochic acid I (AAI), synthesized by neutralizing AAI with sodium hydroxide. Its solubility in aqueous solutions facilitates in vitro and in vivo studies, such as cell culture assays (e.g., HK-2 renal cells) and intraperitoneal administration in murine models . Unlike AAI, which is sparingly soluble in water, AA-Na’s enhanced bioavailability makes it suitable for dose-response toxicity studies .
Q. How are in vitro and in vivo models optimized for AA-Na nephrotoxicity studies?
- In vitro : HK-2 human proximal tubule cells are treated with AA-Na (typically 0.1–10 μM for 24–48 hours) to assess cytotoxicity via CCK-8 assays. Dose-dependent reductions in cell viability correlate with mitochondrial dysfunction and oxidative stress .
- In vivo : C57BL/6 mice administered AA-Na (2 mg/kg/day via intraperitoneal injection for 4 weeks) develop renal fibrosis and tubular atrophy, mimicking human aristolochic acid nephropathy (AAN). Histopathology and serum creatinine levels are standard endpoints .
Q. Which analytical methods are validated for quantifying AA-Na in biological matrices?
Ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) provides high sensitivity (detection limit: 0.1 ng/mL) and specificity for AA-Na quantification in herbal extracts, plasma, and urine. This method is critical for pharmacokinetic and toxicokinetic profiling .
Advanced Research Questions
Q. How do contradictory findings on AA-Na’s dual carcinogenic and antitumor effects inform experimental design?
While AA-Na induces DNA adducts (e.g., 7-(deoxyadenosin-N⁶-yl)aristolactam I) linked to urothelial carcinoma, some studies suggest selective cytotoxicity against tumor cells. Researchers must differentiate genotoxic doses (e.g., >1 μM in vitro) from therapeutic ranges and validate findings using orthogonal assays (e.g., Comet assay for DNA damage vs. xCELLigence for real-time cytotoxicity) .
Q. What novel methodologies address challenges in isolating AA-Na from complex herbal matrices?
Covalent organic frameworks (COFs) with vinylene-linked ionic groups selectively bind AA-Na via π-π interactions and ionic exchange, achieving >90% removal efficiency from herbal extracts. This approach minimizes matrix interference in metabolomic studies .
Q. How can metabolomics elucidate AA-Na’s time- and dose-dependent nephrotoxicity?
Gas chromatography–time-of-flight mass spectrometry (GC-TOF/MS) reveals metabolic perturbations in TCA cycle intermediates (e.g., citrate, aconitate) and gut microbiota-derived metabolites (e.g., hydroxyphenylacetate). Multivariate analysis (PCA, OPLS-DA) identifies dose-dependent trajectories, linking dysregulated pathways to tubular injury .
Q. What mechanisms explain CYP-mediated metabolic activation of AA-Na?
Human CYP1A2 and rat CYP1A1 catalyze AA-Na’s O-demethylation to 8-hydroxyaristolochic acid, a detoxification pathway. Computational docking studies show that binding orientation of the methoxy group in CYP active sites determines metabolic efficiency. In vitro assays with CYP isoforms (e.g., Supersomes) and NADPH cofactors are critical for mechanistic validation .
Methodological Recommendations
- Contradiction Resolution : Reconcile disparities in AA-Na’s carcinogenic vs. therapeutic effects by integrating multi-omics data (transcriptomics, adductomics) and cross-species comparisons (e.g., human vs. rodent CYP expression) .
- Quality Control : Use UPLC-QQQ-MS to monitor batch-to-batch variability in AA-Na synthesis, ensuring >98% purity via recrystallization and HPLC validation .
- Ethical Compliance : Adhere to OECD guidelines for animal studies, including humane endpoints (e.g., 20% weight loss) and institutional review board approvals for human cell lines .
Key Research Gaps and Priorities
- Investigate AA-Na’s immune-modulatory effects (e.g., macrophage polarization) in chronic kidney disease models .
- Develop targeted antidotes (e.g., DNA repair enzyme mimetics) to mitigate AA-Na-induced mutagenesis .
- Standardize protocols for AA-Na removal from traditional medicines using COFs, ensuring regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
